Preamble: Navigating the Uncharted Territory of a Novel Molecule
Preamble: Navigating the Uncharted Territory of a Novel Molecule
An In-depth Technical Guide to the Physicochemical Properties of 3-Cyclohexyl-1-methylpiperazine
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the thorough characterization of a novel chemical entity is the bedrock upon which its entire discovery and development trajectory is built. This guide addresses the physicochemical properties of 3-Cyclohexyl-1-methylpiperazine, a molecule of interest at the intersection of established piperazine scaffolds and novel structural modifications. It is crucial to note that as a specific, non-commercial entity, a comprehensive, publicly available dataset for 3-Cyclohexyl-1-methylpiperazine is not established.
Therefore, this document is structured not as a mere repository of known data, but as a proactive, methodological guide. It will delineate the necessary experimental pathways and analytical strategies required to fully elucidate the physicochemical profile of this compound. The protocols and theoretical discussions herein are grounded in established analytical chemistry principles and draw from extensive literature on analogous piperazine derivatives.[1][2][3] This approach ensures that a researcher can systematically and rigorously characterize this molecule, or any similar novel piperazine derivative, with a high degree of scientific integrity.
Part 1: Molecular Identity and Structural Elucidation
The first step in characterizing any new compound is to confirm its fundamental identity and structure. This involves determining its molecular formula and weight, and using spectroscopic methods to verify the connectivity of its atoms.
Chemical Structure and Core Attributes
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IUPAC Name: 3-Cyclohexyl-1-methylpiperazine
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Molecular Formula: C₁₁H₂₂N₂
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Molecular Weight: 182.31 g/mol
Below is a two-dimensional representation of the molecular structure.
Caption: 2D Structure of 3-Cyclohexyl-1-methylpiperazine.
Spectroscopic and Spectrometric Confirmation Workflow
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous structural confirmation.
Caption: Workflow for Spectroscopic and Spectrometric Analysis.
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is paramount for mapping the carbon-hydrogen framework.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclohexyl protons, the piperazine ring protons, and the N-methyl protons. The chemical shifts and coupling patterns will be indicative of their chemical environment and spatial relationships.
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¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments. Signals are anticipated for the methyl carbon, the carbons of the piperazine ring, and the carbons of the cyclohexyl group.[4]
Step-by-Step Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the compound's solubility.
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Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient, but optimization may be required.
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Data Analysis: Process the spectra to identify chemical shifts (δ), integration values (for ¹H), and coupling constants (J). Correlate the signals to the proposed structure. Two-dimensional NMR techniques (e.g., COSY, HSQC) can be employed to resolve complex spectra and confirm assignments.
1.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
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Expected Absorptions: For 3-Cyclohexyl-1-methylpiperazine, key absorptions would include C-H stretching from the alkyl groups (cyclohexyl and methyl) typically in the 2850-3000 cm⁻¹ region, and C-N stretching vibrations. The absence of certain bands (e.g., N-H stretching around 3300-3500 cm⁻¹) would confirm the tertiary nature of the nitrogen atoms.
Step-by-Step Protocol for FT-IR Analysis:
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Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences.
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Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.[6]
1.2.3. Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition and confirm the molecular formula.
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Expected Fragmentation: Electron Ionization (EI) MS would likely show a molecular ion peak (M⁺) and characteristic fragment ions corresponding to the loss of the methyl group, the cyclohexyl group, or fragmentation of the piperazine ring.
Step-by-Step Protocol for HRMS Analysis:
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Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
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Infusion: Infuse the sample solution directly into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in a high-resolution mode.
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Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition. Compare this with the theoretical formula (C₁₁H₂₂N₂).
Part 2: Determination of Core Physicochemical Properties
Once the structure is confirmed, a series of experiments are conducted to determine the fundamental physicochemical properties that govern the compound's behavior in various environments.
Caption: Workflow for Determining Key Physicochemical Properties.
Purity Assessment: A Prerequisite for Accuracy
The purity of the sample is critical, as impurities can significantly affect the measurement of all other physicochemical properties. High-Performance Liquid Chromatography (HPLC) is a standard method for this assessment.
Step-by-Step Protocol for HPLC Purity Analysis:
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Method Development:
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Column Selection: Start with a reverse-phase C18 column.
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Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The basic nature of the piperazine moiety suggests a slightly basic or neutral pH for the mobile phase to ensure good peak shape.
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Detection: UV detection is often suitable for piperazine derivatives, although they may lack a strong chromophore. In such cases, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed, or alternative detection methods like Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used.[2][7]
-
-
Sample Preparation: Prepare a solution of the compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and run the developed HPLC method.
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Quantification: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
Step-by-Step Protocol for Melting Point Determination (Capillary Method):
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, sealed at one end.
-
Measurement: Place the capillary tube in a melting point apparatus.
-
Heating: Heat the sample slowly (e.g., 1-2 °C per minute) near the expected melting point.
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Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility
Solubility, particularly in aqueous media, is a critical parameter for drug development. The shake-flask method is the gold standard for determining equilibrium solubility.[1]
Step-by-Step Protocol for Solubility Determination (Shake-Flask Method):
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Equilibration: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline at various pH values) in a sealed vial.
-
Agitation: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[1]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation and/or filtration.
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Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as a validated HPLC-UV method.
Dissociation Constant (pKa)
The pKa values indicate the strength of the basic nitrogen atoms in the piperazine ring. This is crucial for understanding the compound's ionization state at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Step-by-Step Protocol for pKa Determination (Potentiometric Titration):
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Solution Preparation: Prepare a solution of the compound at a known concentration in water or a water-cosolvent mixture.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl).
-
pH Measurement: Measure the pH of the solution after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: Generate a titration curve by plotting the pH versus the volume of titrant added. The pKa value(s) can be determined from the pH at the half-equivalence point(s).[1] Given the two nitrogen atoms, two pKa values are expected for 3-Cyclohexyl-1-methylpiperazine.
Part 3: Summary of Physicochemical Properties (Illustrative)
The following table summarizes the anticipated physicochemical properties of 3-Cyclohexyl-1-methylpiperazine. It is imperative to understand that these values are illustrative and based on structurally similar compounds like N-methylpiperazine.[8][9][10] Experimental determination is required for accurate values.
| Property | Anticipated Value / Characteristic | Significance in Drug Development | Experimental Method |
| Molecular Formula | C₁₁H₂₂N₂ | Fundamental identity | Mass Spectrometry |
| Molecular Weight | 182.31 g/mol | Stoichiometric calculations, dosing | Mass Spectrometry |
| Physical Form | Likely a liquid or low-melting solid at room temperature | Formulation, handling | Visual Inspection |
| Boiling Point | Estimated >150 °C | Purification (distillation), stability | Ebulliometry |
| Melting Point | To be determined | Purity, solid-state form | Capillary Method |
| Aqueous Solubility | pH-dependent; higher solubility at lower pH | Bioavailability, formulation | Shake-Flask Method |
| pKa₁ | Estimated ~9-10 | Ionization state, ADME properties | Potentiometric Titration |
| pKa₂ | Estimated ~4-5 | Ionization state, ADME properties | Potentiometric Titration |
| Purity | >95% required for further studies | Ensures data reliability | HPLC-UV/ELSD/MS |
Conclusion
The comprehensive physicochemical characterization of a novel molecule such as 3-Cyclohexyl-1-methylpiperazine is a multi-faceted process that requires a systematic and rigorous application of established analytical techniques. This guide provides the strategic framework and detailed experimental protocols necessary to achieve this. By confirming the molecular identity and then systematically determining the key physical and chemical properties—purity, melting point, solubility, and pKa—researchers can build a robust data package. This foundation is indispensable for making informed decisions in subsequent stages of research and development, from formulation design to preclinical evaluation.
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